molecular formula C14H20N2O B255547 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide

2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide

Cat. No. B255547
M. Wt: 232.32 g/mol
InChI Key: BXLIFDIGCPDMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves its selective inhibition of RNA polymerase I transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. CX-5461 has also been shown to stabilize G-quadruplex DNA structures, which can affect gene expression and telomere maintenance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of RNA polymerase I transcription and modulation of G-quadruplex DNA structures. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting ribosome biogenesis. In addition, CX-5461 has been shown to affect telomere maintenance and gene expression, which can have implications for aging and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide in lab experiments include its selectivity for RNA polymerase I transcription and its ability to modulate G-quadruplex DNA structures. However, the limitations of using this compound include its potential toxicity and the need for careful optimization of experimental conditions to achieve the desired effects.

Future Directions

There are several future directions for research on 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to further explore its effects on telomere maintenance and aging. Additionally, research could focus on the development of new derivatives of CX-5461 with improved selectivity and efficacy. Overall, this compound has significant potential for further research and application in various fields.

Synthesis Methods

The synthesis of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves several steps. The starting material is 2,6-dimethylpyridine-3-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to yield the cyclopropanecarboxylic acid derivative. This derivative is then converted into the desired compound by reacting it with N-methylpyridin-2-amine in the presence of a base and a catalyst such as palladium on carbon.

Scientific Research Applications

2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, molecular biology, and neuroscience. This compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and is often upregulated in cancer cells. Therefore, CX-5461 has been investigated as a potential anticancer agent. It has also been shown to modulate the activity of G-quadruplex DNA structures, which are involved in various biological processes such as telomere maintenance and gene expression.

properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C14H20N2O/c1-9-7-6-8-10(15-9)16-12(17)11-13(2,3)14(11,4)5/h6-8,11H,1-5H3,(H,15,16,17)

InChI Key

BXLIFDIGCPDMMV-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C

Origin of Product

United States

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